molecular formula C21H26BrNO3 B1676207 Mepenzolate bromide CAS No. 76-90-4

Mepenzolate bromide

Numéro de catalogue B1676207
Numéro CAS: 76-90-4
Poids moléculaire: 420.3 g/mol
Clé InChI: JRRNZNSGDSFFIR-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mepenzolate bromide is an anticholinergic agent used to treat peptic ulcers . It works by decreasing stomach acid production and bowel contractions .


Synthesis Analysis

Mepenzolate bromide has been used in the synthesis of hybrid compounds based on Mepenzolate and two other muscarinic antagonists with long-acting bronchodilatory activity .


Molecular Structure Analysis

The molecular formula of Mepenzolate bromide is C21H26BrNO3 . It has a molecular weight of 420.34 g/mol .


Chemical Reactions Analysis

Mepenzolate bromide is a post-ganglionic parasympathetic inhibitor . It specifically antagonizes muscarinic receptors, leading to decreases in gastric acid and pepsin secretion and suppression of spontaneous contractions of the colon .


Physical And Chemical Properties Analysis

Mepenzolate bromide has a low water solubility of 0.000565 mg/mL . It has a logP value of -0.75 according to ALOGPS and -0.97 according to Chemaxon . The compound has a pKa (Strongest Acidic) of 11.05 and a pKa (Strongest Basic) of -4.5 .

Applications De Recherche Scientifique

1. Treatment for Chronic Obstructive Pulmonary Disease (COPD)

Mepenzolate bromide has been investigated for its effectiveness against COPD due to its dual anti-inflammatory and bronchodilatory activities. Studies have demonstrated that different routes of mepenzolate administration, particularly pulmonary administration, can significantly benefit COPD patients. The intratracheal administration of mepenzolate has been shown to result in protective effects against elastase-induced pulmonary damage and bronchodilation at much lower doses compared to other administration routes (Tanaka et al., 2014). Similarly, other research has highlighted the potential of mepenzolate bromide in reducing the severity of elastase-induced airspace enlargement and respiratory dysfunction in mice, proposing it as an effective therapeutic option for COPD treatment (Tanaka et al., 2013).

2. Diabetic Wound Healing

Mepenzolate bromide has also shown promising results in diabetic wound healing. It has been found to significantly promote diabetic wound healing by inhibiting inflammation and reducing oxidative stress in db/db mice. This suggests its potential application for treating diabetic ulcers and other chronic wounds in clinical settings (Zheng et al., 2016).

3. Pulmonary Fibrosis

In the context of pulmonary fibrosis, mepenzolate bromide has been found to have ROS-reducing properties. It has been effective in reducing the extent of bleomycin-induced pulmonary fibrosis and lung dysfunction in mice. This reduction in pulmonary fibrosis and improvement in lung function may be attributed to the inhibitory effect of mepenzolate bromide on NADPH oxidase and TGF-β1 activities and its stimulatory effect on GST (Kurotsu et al., 2014).

4. Bronchodilatory and Anti-Inflammatory Activities

Mepenzolate bromide has been the subject of research focusing on its bronchodilatory and anti-inflammatory activities. Studies have explored the synthesis and comparison of its enantiomers ((R)- and (S)-mepenzolate) and their biochemical and pharmacological activities, revealing that (R)-mepenzolate may have superior properties for treating COPD patients due to its more potent bronchodilatory activity (Yamashita et al., 2014). Another study aimed at optimizing the bronchodilatory activity of mepenzolate through chemical modification, achieving compounds with both anti-inflammatory and longer-lasting bronchodilatory activities, suggesting potential therapeutic benefits for COPD patients (Yamashita et al., 2019).

5. Anti-Inflammatory and Antioxidant Effects in COPD

Mepenzolate bromide has been evaluated for its anti-inflammatory and antioxidant effects in a subacute cigarette exposure mouse model. The study found that mepenzolate could be a promising therapeutic choice to reduce oxidative effects and control inflammation due to cigarette exposure, which is particularly relevant for conditions like COPD (Ozkan et al., 2015).

Safety And Hazards

Mepenzolate bromide is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn when handling this compound .

Propriétés

IUPAC Name

(1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26NO3.BrH/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRNZNSGDSFFIR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25990-43-6 (Parent)
Record name Mepenzolate bromide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023252
Record name Mepenzolate bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>63.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Mepenzolate bromide

CAS RN

76-90-4
Record name Mepenzolate bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepenzolate bromide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEPENZOLATE BROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MEPENZOLATE BROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mepenzolate bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mepenzolate bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.903
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPENZOLATE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APX8D32IX1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepenzolate bromide
Reactant of Route 2
Reactant of Route 2
Mepenzolate bromide
Reactant of Route 3
Reactant of Route 3
Mepenzolate bromide
Reactant of Route 4
Reactant of Route 4
Mepenzolate bromide
Reactant of Route 5
Mepenzolate bromide
Reactant of Route 6
Reactant of Route 6
Mepenzolate bromide

Citations

For This Compound
363
Citations
S Kurotsu, K Tanaka, T Niino, T Asano… - … of Pharmacology and …, 2014 - ASPET
… We recently found that mepenzolate bromide (mepenzolate), which has been used clinically to treat gastrointestinal disorders, has ROS-reducing properties. In the present study, we …
Number of citations: 13 jpet.aspetjournals.org
KI Tanaka, T Ishihara, T Sugizaki, D Kobayashi… - Nature …, 2013 - nature.com
… Although mepenzolate bromide shows bronchodilatory … of superoxide anions, mepenzolate bromide reduces the level of … , we propose that mepenzolate bromide may be an effective …
Number of citations: 30 www.nature.com
Y Yamashita, KI Tanaka, T Asano, N Yamakawa… - Bioorganic & Medicinal …, 2014 - Elsevier
… We recently proposed that the muscarinic antagonist mepenzolate bromide (mepenzolate) would be therapeutically effective against COPD due to its muscarinic receptor-dependent …
Number of citations: 9 www.sciencedirect.com
Y Zheng, X Wang, S Ji, S Tian, H Wu… - American Journal of …, 2016 - ncbi.nlm.nih.gov
… However,the role of mepenzolate bromide in diabetic wound healing is still unclear. … mepenzolate bromide was topically applied to the wound bed. We found that mepenzolate bromide …
Number of citations: 17 www.ncbi.nlm.nih.gov
KI Tanaka, S Kurotsu, T Asano, N Yamakawa… - Scientific reports, 2014 - nature.com
… We recently proposed that mepenzolate bromide (mepenzolate) would be therapeutically effective against chronic obstructive pulmonary disease (COPD) due to its both anti-…
Number of citations: 15 www.nature.com
KI Tanaka, N Yamakawa, Y Yamashita… - Frontiers in …, 2018 - frontiersin.org
… We recently found that mepenzolate bromide (MP), an antagonist for human muscarinic M3 receptor (hM 3 R), has both anti-inflammatory and short-acting bronchodilatory activities. To …
Number of citations: 4 www.frontiersin.org
Y Yamashita, K Tanaka, N Yamakawa, T Asano… - Bioorganic & Medicinal …, 2019 - Elsevier
… We recently found that mepenzolate bromide (1) and its derivative, 3-(2-hydroxy-2, 2-diphenylacetoxy)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide (5), have both anti-…
Number of citations: 2 www.sciencedirect.com
KI Tanaka, S Kurotsu… - American Journal of …, 2015 - search.proquest.com
… prevent elastase-induced pulmonary emphysema in mice from medicines already used clinically and whose safety has been confirmed in humans and found that mepenzolate bromide (…
Number of citations: 0 search.proquest.com
HL Friedman, RIH Wang - Journal of Pharmaceutical Sciences, 1972 - Elsevier
… 14C excretion represents mepenzolate bromide absorbed. … of mepenzolate bromide; since mepenzolate bromide is 25-50… may not evaluate the intact mepenzolate bromide molecule. …
Number of citations: 9 www.sciencedirect.com
T Mizushima, K Tanaka - American Journal of Respiratory and …, 2014 - search.proquest.com
… of mepenzolate bromide and its … Mepenzolate bromide showed a therapeutic effect even when it was administered after the development of emphysema. While mepenzolate bromide …
Number of citations: 0 search.proquest.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.